molecular formula C4H10 B13767448 Butane-1-d(9ci)

Butane-1-d(9ci)

Cat. No.: B13767448
M. Wt: 59.13 g/mol
InChI Key: IJDNQMDRQITEOD-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butane-1-d(9ci) is a deuterated form of butane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. . The presence of deuterium makes it useful in various scientific studies, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butane-1-d(9ci) typically involves the deuteration of butane. One common method is the catalytic exchange reaction, where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen with deuterium .

Industrial Production Methods

Industrial production of Butane-1-d(9ci) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through distillation and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Butane-1-d(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.

Major Products Formed

    Oxidation: Butanone, butanoic acid.

    Reduction: Butane.

    Substitution: 1-chlorobutane, 1-bromobutane.

Mechanism of Action

The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Butane: The non-deuterated form of Butane-1-d(9ci), with the molecular formula C4H10.

    Butane-2-d: Another deuterated form of butane, where the deuterium atom is located at the second carbon position.

    Butane-1,4-d2: A compound with two deuterium atoms at the first and fourth carbon positions.

Uniqueness

Butane-1-d(9ci) is unique due to the specific placement of the deuterium atom at the first carbon position. This selective deuteration allows for precise studies of reaction mechanisms and metabolic pathways, providing valuable insights that are not possible with non-deuterated or differently deuterated compounds .

Properties

Molecular Formula

C4H10

Molecular Weight

59.13 g/mol

IUPAC Name

1-deuteriobutane

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D

InChI Key

IJDNQMDRQITEOD-MICDWDOJSA-N

Isomeric SMILES

[2H]CCCC

Canonical SMILES

CCCC

Origin of Product

United States

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